Potassium K-40

Overview

Description

Potassium-40 (40K) is a radioactive isotope of potassium which has a long half-life of 1.25 billion years . It makes up about 0.012% (120 ppm) of the total amount of potassium found in nature . Traces of K-40 are found in all potassium, and it is the most common radioisotope in the human body .

Synthesis Analysis

Potassium-40 is a naturally occurring isotope of potassium . It is found in nature and makes up about 0.012% of the total amount of potassium .Molecular Structure Analysis

Potassium-40 has a molecular formula of 40K . Its average mass is 39.964 Da and its monoisotopic mass is 39.964001 Da .Chemical Reactions Analysis

Potassium-40 undergoes three types of radioactive decay . About 89.28% of the time, it decays to calcium-40 with the emission of a beta particle (β−, an electron) with a maximum energy of 1.33 MeV and an antineutrino . Very rarely (0.001% of the time) will it decay to Ar-40 by emitting a positron (β+) and a neutrino .Physical and Chemical Properties Analysis

Potassium-40 is a naturally occurring radioactive isotope of potassium . It has a long half-life of 1.25 billion years . It is the most common radioisotope in the human body .Scientific Research Applications

Agricultural Applications : Potassium solubilizing bacteria (PSB) and humic acid can significantly enhance potassium use efficiency in crops like faba beans, improving growth and yield. This suggests the potential of 40K in sustainable agricultural practices (Ding et al., 2021).

Photosynthesis and Plant Growth : In soybeans, potassium deficiency impacts photosynthesis and plant growth, highlighting the essential role of 40K in plant physiology (Wang et al., 2015).

Physics Research : 40K is used in trapping and cooling the fermionic isotope 40K for physics research, indicating its role in experimental physics (Demarco et al., 1999).

Geophysical Studies : 40K serves as a significant radioactive heat source in planetary cores, influencing our understanding of Earth's thermal evolution and geomagnetic field generation (Murthy et al., 2003).

Environmental Science : Research in environmental earth sciences utilizes 40K to understand the transportation, range, and distribution of radionuclides in environments like lakes (Külahcı & Çiçek, 2019).

Radiation Measurement : Non-destructive methods of potassium determination correlate 40K activity with total potassium, highlighting its application in radiation measurement and environmental monitoring (Maiti et al., 2013).

Human Health and Nutrition : 40K's presence in the human body is used to assess radiation doses to workers and individuals, contributing to occupational health and safety studies (Strom et al., 2009).

Mechanism of Action

Potassium is the major cation of intracellular fluid and is essential for the conduction of nerve impulses in heart, brain, and skeletal muscle; contraction of cardiac, skeletal and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion . Potassium-40 is the predominant radioactive component in human tissues and in most food .

Safety and Hazards

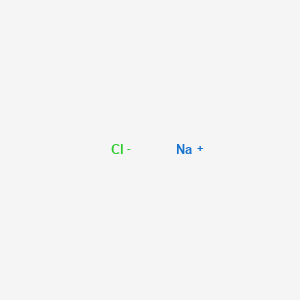

Potassium-40 is a naturally occurring radioactive isotope of potassium . It is the predominant radioactive component in human tissues and in most food . There is really no danger from the radiation coming from the 40K that makes up only 0.012% (120 ppm) of the total amount of potassium found in nature . The radiation from potassium-chloride is not much more radioactive than natural background radiation .

Future Directions

Research on potassium and its isotopes, including Potassium-40, is ongoing. Some of the future research directions include studying the role of potassium in human health and well-being, its health benefits and unhealthy effects . Other research directions include studying the impact of renewable soil amendments and digestate fertilizer on crop growth and nutrient composition .

Properties

IUPAC Name |

potassium-40 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLMJMSJWJFRBEC-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[40K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904161 | |

| Record name | Potassium-40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

39.9639982 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A naturally occurring isotope that comprises about 0.012% of total potassium; K-39 (93% of potassium) and K-39 (7% of potassium) are not radioactive. Elemental potassium is a soft, silver-white metal. [Argonne] | |

| Record name | Potassium-40 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1832 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13966-00-2 | |

| Record name | Potassium-40 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13966-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium-40 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.